6-Amino-3-propylquinazolin-4(3h)-one
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Overview
Description
6-Amino-3-propylquinazolin-4(3h)-one is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-propylquinazolin-4(3h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzamide with propylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-propylquinazolin-4(3h)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-3-propylquinazolin-4(3h)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Aminoquinazolin-4(3h)-one: Lacks the propyl group, which may affect its biological activity.
3-Propylquinazolin-4(3h)-one: Lacks the amino group, which may influence its reactivity and interactions.
Uniqueness
6-Amino-3-propylquinazolin-4(3h)-one is unique due to the presence of both the amino and propyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct advantages in specific applications.
Properties
CAS No. |
900513-15-7 |
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Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
6-amino-3-propylquinazolin-4-one |
InChI |
InChI=1S/C11H13N3O/c1-2-5-14-7-13-10-4-3-8(12)6-9(10)11(14)15/h3-4,6-7H,2,5,12H2,1H3 |
InChI Key |
LKBMREUQGPNBRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C(C1=O)C=C(C=C2)N |
Origin of Product |
United States |
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